N-(3-bromophenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine
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Overview
Description
N-(3-bromophenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine is a complex organic compound that belongs to the class of phthalazinamine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine typically involves multiple steps, including the formation of the phthalazinamine core, bromination, and sulfonylation. Common reagents used in these reactions may include bromine, sulfonyl chlorides, and various catalysts. Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of specific atoms or groups with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions may include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions may produce various substituted analogs.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic agent for treating specific diseases.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism fully.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other phthalazinamine derivatives with different substituents. Examples include:
- N-(3-chlorophenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine
- N-(3-fluorophenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine
Uniqueness
The uniqueness of N-(3-bromophenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine lies in its specific substituents, which may confer unique chemical and biological properties
Properties
Molecular Formula |
C26H25BrN4O2S |
---|---|
Molecular Weight |
537.5 g/mol |
IUPAC Name |
N-(3-bromophenyl)-4-(4-methyl-3-piperidin-1-ylsulfonylphenyl)phthalazin-1-amine |
InChI |
InChI=1S/C26H25BrN4O2S/c1-18-12-13-19(16-24(18)34(32,33)31-14-5-2-6-15-31)25-22-10-3-4-11-23(22)26(30-29-25)28-21-9-7-8-20(27)17-21/h3-4,7-13,16-17H,2,5-6,14-15H2,1H3,(H,28,30) |
InChI Key |
DTKKEPJJNLTEAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=CC=C4)Br)S(=O)(=O)N5CCCCC5 |
Origin of Product |
United States |
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